molecular formula C10H19NO4S B1590411 (1R)-(-)-10-Camphorsulfonic acid ammonium salt CAS No. 82509-30-6

(1R)-(-)-10-Camphorsulfonic acid ammonium salt

Cat. No.: B1590411
CAS No.: 82509-30-6
M. Wt: 249.33 g/mol
InChI Key: JTMZBRWRXFAITF-UHFFFAOYSA-N
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Description

(1R)-(-)-10-Camphorsulfonic acid ammonium salt: is a chemical compound with the molecular formula C10H15BrO4S.NH3 . It is a white to off-white crystalline powder with a melting point of 278-289°C and a specific rotation of -82° to -89° . This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-(-)-10-Camphorsulfonic acid ammonium salt typically involves the bromination of camphor followed by sulfonation. The reaction conditions include the use of bromine in the presence of a suitable catalyst, followed by treatment with sulfuric acid to introduce the sulfonic acid group. The ammonium salt is then formed by neutralizing the sulfonic acid with ammonia.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.

Chemical Reactions Analysis

(1R)-(-)-10-Camphorsulfonic acid ammonium salt: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form camphor sulfonic acid derivatives.

  • Reduction: : Reduction reactions can be performed to convert the bromine atom to a hydrogen atom.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles like sodium iodide (NaI) and aprotic solvents are typically employed.

Major Products Formed:
  • Oxidation: : Formation of camphor sulfonic acid derivatives.

  • Reduction: : Formation of camphor derivatives with reduced bromine content.

  • Substitution: : Formation of various substituted camphor compounds.

Scientific Research Applications

(1R)-(-)-10-Camphorsulfonic acid ammonium salt: is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: : As a reagent in organic synthesis and as a resolving agent for enantiomers.

  • Biology: : In the study of enzyme mechanisms and as a tool in molecular biology.

  • Medicine: : In the development of pharmaceuticals and as a component in drug formulations.

  • Industry: : In the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (1R)-(-)-10-Camphorsulfonic acid ammonium salt exerts its effects involves its interaction with molecular targets and pathways. The sulfonic acid group can act as a leaving group in substitution reactions, while the ammonium ion can participate in ionic interactions with biological molecules.

Comparison with Similar Compounds

(1R)-(-)-10-Camphorsulfonic acid ammonium salt: is compared with other similar compounds, such as camphor sulfonic acid , camphor , and camphor derivatives . Its uniqueness lies in its specific stereochemistry and the presence of the bromine atom, which allows for diverse chemical reactions and applications.

List of Similar Compounds

  • Camphor Sulfonic Acid

  • Camphor

  • Camphor Derivatives

  • Bromocamphor Sulfonic Acid

This compound in various scientific and industrial fields. Its unique properties and applications make it a valuable compound in research and development.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

azane;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S.H3N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H3/t7-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMZBRWRXFAITF-YUWZRIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82509-30-6
Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, ammonium salt (1:1), (1R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82509-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium (1R)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-(-)-10-Camphorsulfonic acid ammonium salt
Reactant of Route 2
(1R)-(-)-10-Camphorsulfonic acid ammonium salt
Reactant of Route 3
(1R)-(-)-10-Camphorsulfonic acid ammonium salt
Reactant of Route 4
(1R)-(-)-10-Camphorsulfonic acid ammonium salt
Reactant of Route 5
(1R)-(-)-10-Camphorsulfonic acid ammonium salt
Reactant of Route 6
(1R)-(-)-10-Camphorsulfonic acid ammonium salt

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